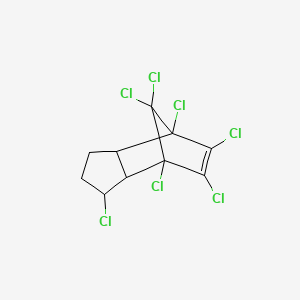
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroheptachlor is an organochlorine compound with the chemical formula C₁₀H₇Cl₇ . It is a derivative of heptachlor, a well-known cyclodiene insecticide. Dihydroheptachlor is characterized by its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
Dihydroheptachlor can be synthesized through the Lewis acid-catalyzed addition of chlorine to chlordene . This reaction typically involves the use of aluminum trichloride or iodine monochloride as catalysts . The reaction conditions, such as temperature and solvent, can influence the formation of different isomers of dihydroheptachlor . Industrial production methods often involve large-scale chlorination processes under controlled conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Dihydroheptachlor undergoes various chemical reactions, including:
Photoisomerization: This reaction occurs under UV light with wavelengths above 290 nm, leading to the formation of new isomerization products.
Oxidation: Dihydroheptachlor can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert dihydroheptachlor into less chlorinated compounds.
Common reagents used in these reactions include UV light, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions are often more hydrophilic metabolites, which can be further metabolized by soil microorganisms .
Scientific Research Applications
Dihydroheptachlor has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organochlorine pesticides in the environment.
Medicine: Studies on its effects on human health and potential therapeutic applications are ongoing.
Industry: Dihydroheptachlor is used in the development of new insecticides and other chemical products.
Mechanism of Action
The mechanism of action of dihydroheptachlor involves its interaction with the nervous system of insects. It acts by disrupting the function of the gamma-aminobutyric acid (GABA) receptor , leading to uncontrolled neuronal firing and eventual death of the insect . The molecular targets include the GABA receptor and associated ion channels, which are critical for maintaining normal neuronal function .
Comparison with Similar Compounds
Dihydroheptachlor is similar to other cyclodiene insecticides such as heptachlor, chlordane, and aldrin . it is unique in its lower toxicity to warm-blooded animals and its environmental compatibility due to rapid metabolism by soil microorganisms . This makes it a more environmentally friendly option compared to its counterparts .
Similar Compounds
- Heptachlor
- Chlordane
- Aldrin
Dihydroheptachlor’s unique properties and applications make it a valuable compound for scientific research and industrial use.
Biological Activity
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro- (commonly referred to as heptachlor) is a chlorinated hydrocarbon that has been widely studied for its biological activity and potential health impacts. This compound is primarily recognized for its use as a pesticide and its persistence in the environment. Understanding its biological activity is crucial for assessing its safety and regulatory measures.
- Chemical Formula : C10H7Cl7
- Molecular Weight : 375.334 g/mol
- CAS Registry Number : 2589-15-3
Biological Activity Overview
Heptachlor exhibits a range of biological activities that have been documented through various studies. The following sections detail its effects on human health and the environment.
Carcinogenicity
Heptachlor has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). Studies in laboratory animals have shown increased incidences of liver tumors and thyroid neoplasms following exposure to heptachlor. In particular:
- Mice Studies : Increased hepatocellular neoplasms were observed in both male and female mice administered heptachlor .
- Rats Studies : Increased incidences of thyroid follicular-cell adenomas and carcinomas were noted in rats treated with heptachlor .
Heptachlor's biological activity is primarily linked to its ability to induce liver microsomal enzymes and alter cellular signaling pathways. It has been shown to:
- Induce hepatic hypertrophy and necrosis in laboratory animals .
- Affect gap-junctional intercellular communication, which may play a role in tumor promotion .
Toxicological Effects
The toxicological profile of heptachlor indicates several adverse health effects:
- Hepatic Effects : Significant increases in liver weight and incidences of hepatocellular swelling were reported in high-dose groups .
- Neurotoxic Effects : Heptachlor exposure has been associated with neurological deficits in animal models .
Environmental Impact
Heptachlor is persistent in the environment and has been detected in soil and water systems. Its bioaccumulation potential raises concerns about long-term ecological impacts and human exposure through the food chain.
Case Studies
- Chlordane and Heptachlor Exposure Among Pesticide Applicators :
- Animal Studies on Carcinogenicity :
Data Tables
Properties
CAS No. |
33360-84-8 |
|---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |
InChI Key |
DRKYTUDHOKREMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















